Dbco-peg4-VA-pbd

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

Molecular Formula |

C80H87N9O16 |

|---|---|

Molecular Weight |

1430.6 g/mol |

IUPAC Name |

(2S)-N-[(2S)-1-[4-[(6aS)-3-[3-[[(6aS)-2-methoxy-8-(4-methoxyphenyl)-11-oxo-6a,7-dihydropyrrolo[2,1-c][1,4]benzodiazepin-3-yl]oxy]propoxy]-2-methoxy-11-oxo-6a,7-dihydropyrrolo[2,1-c][1,4]benzodiazepin-8-yl]anilino]-1-oxopropan-2-yl]-2-[3-[2-[2-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanamide |

InChI |

InChI=1S/C80H87N9O16/c1-51(2)76(86-74(91)28-32-100-34-36-102-38-39-103-37-35-101-33-29-81-73(90)26-27-75(92)89-48-57-14-8-7-12-53(57)16-17-56-13-9-10-15-68(56)89)78(94)84-52(3)77(93)85-60-22-18-54(19-23-60)58-40-61-46-82-66-44-71(69(98-5)42-64(66)79(95)87(61)49-58)104-30-11-31-105-72-45-67-65(43-70(72)99-6)80(96)88-50-59(41-62(88)47-83-67)55-20-24-63(97-4)25-21-55/h7-10,12-15,18-25,42-47,49-52,61-62,76H,11,26-41,48H2,1-6H3,(H,81,90)(H,84,94)(H,85,93)(H,86,91)/t52-,61-,62-,76-/m0/s1 |

InChI Key |

POCSCTBYYZZKHG-XGZJAPTESA-N |

Isomeric SMILES |

C[C@@H](C(=O)NC1=CC=C(C=C1)C2=CN3[C@@H](C2)C=NC4=CC(=C(C=C4C3=O)OC)OCCCOC5=C(C=C6C(=C5)N=C[C@@H]7CC(=CN7C6=O)C8=CC=C(C=C8)OC)OC)NC(=O)[C@H](C(C)C)NC(=O)CCOCCOCCOCCOCCNC(=O)CCC(=O)N9CC1=CC=CC=C1C#CC1=CC=CC=C19 |

Canonical SMILES |

CC(C)C(C(=O)NC(C)C(=O)NC1=CC=C(C=C1)C2=CN3C(C2)C=NC4=CC(=C(C=C4C3=O)OC)OCCCOC5=C(C=C6C(=C5)N=CC7CC(=CN7C6=O)C8=CC=C(C=C8)OC)OC)NC(=O)CCOCCOCCOCCOCCNC(=O)CCC(=O)N9CC1=CC=CC=C1C#CC1=CC=CC=C19 |

Origin of Product |

United States |

Foundational & Exploratory

The Valine-Alanine Linker in Antibody-Drug Conjugates: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The Valine-Alanine (VA) linker is a critical component in the design of modern antibody-drug conjugates (ADCs), offering a cleavable bridge between a monoclonal antibody and a potent cytotoxic payload. This guide provides an in-depth technical examination of the VA linker, its mechanism of action, comparative performance data, and detailed experimental protocols for its evaluation.

Introduction to the Valine-Alanine Linker

The efficacy and safety of an ADC are critically dependent on the stability of the linker in systemic circulation and its ability to efficiently release the payload within the target cancer cell.[1] The VA linker is a dipeptide-based system designed to be cleaved by lysosomal proteases, such as cathepsin B, which are often overexpressed in the tumor microenvironment.[2][3] This enzymatic cleavage ensures that the cytotoxic drug is released predominantly inside the cancer cells, thereby minimizing off-target toxicity.[4]

The VA linker is frequently used in conjunction with a p-aminobenzylcarbamate (PABC) self-immolative spacer.[3] Upon cleavage of the amide bond between the alanine residue and the PABC moiety by cathepsin B, a cascade of spontaneous 1,6-elimination reactions is initiated. This process ultimately liberates the active drug within the cell.

While the valine-citrulline (VC) linker is more prevalent in clinically approved ADCs, the VA linker presents several potential advantages. Notably, the VA dipeptide is comprised of two essential human amino acids and has been suggested to possess greater hydrophilicity compared to the VC linker. This property can be beneficial in reducing the aggregation of ADCs, particularly those with high drug-to-antibody ratios (DARs) or hydrophobic payloads.

Mechanism of Action: Intracellular Cleavage and Payload Release

The journey of a VA-linker-containing ADC from administration to payload release is a multi-step process that relies on the unique physiology of cancer cells.

-

Circulation and Tumor Targeting: The ADC circulates in the bloodstream, where the stability of the VA linker is crucial to prevent premature drug release. The monoclonal antibody component of the ADC directs it to the tumor site by binding to a specific antigen on the surface of cancer cells.

-

Internalization: Upon binding to its target antigen, the ADC-antigen complex is internalized by the cancer cell, typically through receptor-mediated endocytosis.

-

Lysosomal Trafficking: The internalized ADC is trafficked through the endosomal-lysosomal pathway. The pH within these compartments gradually decreases, creating an acidic environment.

-

Enzymatic Cleavage: Within the lysosome, the VA linker is exposed to a high concentration of proteases, most notably cathepsin B. Cathepsin B recognizes and cleaves the amide bond between the alanine residue and the PABC spacer.

-

Self-Immolation and Drug Release: The cleavage of the VA dipeptide from the PABC spacer triggers a spontaneous 1,6-elimination reaction. This self-immolative cascade results in the release of the unmodified, active cytotoxic payload into the cytoplasm of the cancer cell.

-

Induction of Cell Death: The released cytotoxic drug can then exert its cell-killing effect, for instance, by inhibiting microtubule assembly or causing DNA damage, ultimately leading to apoptosis of the cancer cell.

Quantitative Data: A Comparative Overview

The selection of a linker is a critical decision in ADC development, and quantitative data on stability and cleavage kinetics are essential for making an informed choice. The following tables summarize comparative data for VA and VC linkers.

Table 1: In Vitro Stability of VA- vs. VC-Linker ADCs

| Linker Type | Drug-to-Antibody Ratio (DAR) | Incubation Period (days) | Stability Decrease (%) | Reference |

| Valine-Alanine (VA) | 4 | 7 | 1.58 | |

| Valine-Citrulline (VC) | 4 | 7 | 1.34 | |

| Valine-Alanine (VA) | 7 | 7 | 2.52 | |

| Valine-Citrulline (VC) | 7 | 7 | 3.88 |

Table 2: Cathepsin B Cleavage Efficiency

| Linker Type | Relative Cleavage Rate (vs. VC) | Notes | Reference |

| Valine-Alanine (VA) | ~50% | Cleaved at approximately half the rate of the VC linker in an isolated cathepsin B assay. | |

| Valine-Citrulline (VC) | 100% (Reference) | Widely used and well-characterized. |

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to the evaluation of ADC candidates. The following sections provide methodologies for key assays.

In Vitro Cathepsin B Cleavage Assay

This assay quantifies the rate and extent of payload release from an ADC in the presence of purified cathepsin B.

Materials:

-

ADC with VA linker

-

Purified human cathepsin B

-

Assay Buffer: 100 mM sodium acetate, 5 mM DTT, 5 mM EDTA, pH 5.5

-

Quenching Solution: Acetonitrile with an internal standard (e.g., a stable isotope-labeled version of the payload)

-

LC-MS/MS system

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of the ADC in an appropriate buffer (e.g., PBS).

-

Reconstitute purified cathepsin B in assay buffer to a working concentration (e.g., 20 nM).

-

Pre-warm all solutions to 37°C.

-

-

Enzymatic Reaction:

-

In a microcentrifuge tube, combine the ADC (to a final concentration of 1 µM) with the assay buffer.

-

Initiate the cleavage reaction by adding the cathepsin B solution.

-

Incubate the reaction mixture at 37°C.

-

At designated time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

-

-

Reaction Quenching and Sample Preparation:

-

Immediately terminate the reaction by adding an excess of the cold quenching solution to the aliquot.

-

Centrifuge the samples to precipitate the enzyme and antibody components.

-

Collect the supernatant for analysis.

-

-

LC-MS/MS Analysis:

-

Analyze the supernatant using a validated LC-MS/MS method to quantify the concentration of the released payload.

-

-

Data Analysis:

-

Plot the concentration of the released payload against time to determine the cleavage kinetics.

-

Plasma Stability Assay

This assay evaluates the stability of the ADC and the extent of premature payload release in plasma.

Materials:

-

ADC with VA linker

-

Human plasma

-

PBS (phosphate-buffered saline)

-

Acetonitrile

-

LC-MS/MS system

Procedure:

-

ADC Incubation:

-

Incubate the ADC at a final concentration of 100 µg/mL in human plasma at 37°C.

-

At various time points (e.g., 0, 24, 48, 96, 168 hours), collect aliquots of the plasma samples.

-

Store the aliquots at -80°C until analysis.

-

-

Sample Preparation for Free Payload Quantification:

-

Thaw the plasma samples.

-

Add four volumes of cold acetonitrile to precipitate the plasma proteins.

-

Vortex and incubate at -20°C for 30 minutes.

-

Centrifuge at high speed to pellet the precipitated proteins.

-

Collect the supernatant containing the free payload.

-

-

LC-MS/MS Analysis:

-

Analyze the supernatant using a validated LC-MS/MS method to quantify the concentration of the released payload.

-

-

Data Analysis:

-

Calculate the percentage of released payload at each time point relative to the initial amount of conjugated payload.

-

Determination of Drug-to-Antibody Ratio (DAR)

The DAR is a critical quality attribute of an ADC. Hydrophobic Interaction Chromatography (HIC) is a common method for determining the DAR of cysteine-conjugated ADCs.

Materials:

-

ADC sample

-

HIC column (e.g., TSKgel Butyl-NPR)

-

Mobile Phase A: 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0

-

Mobile Phase B: 50 mM sodium phosphate, pH 7.0, containing 20% isopropanol

-

HPLC system with a UV detector

Procedure:

-

Sample Preparation:

-

Dilute the ADC sample to a suitable concentration (e.g., 1 mg/mL) in Mobile Phase A.

-

-

HIC-HPLC Analysis:

-

Equilibrate the HIC column with Mobile Phase A.

-

Inject the ADC sample.

-

Elute the ADC species using a gradient of decreasing ammonium sulfate concentration (i.e., increasing Mobile Phase B).

-

Monitor the elution profile at 280 nm.

-

-

Data Analysis:

-

The chromatogram will show peaks corresponding to the antibody with different numbers of conjugated drugs (DAR 0, 2, 4, 6, 8 for a typical cysteine-conjugated ADC).

-

Calculate the area of each peak.

-

The average DAR is calculated using the following formula: Average DAR = Σ (% Peak Area of each species × DAR of each species) / 100

-

Conclusion

The valine-alanine linker is a valuable tool in the design of next-generation antibody-drug conjugates. Its susceptibility to cleavage by lysosomal proteases provides a mechanism for targeted drug release within cancer cells. While it may exhibit slightly different cleavage kinetics compared to the more established valine-citrulline linker, its favorable hydrophilicity profile can offer advantages in terms of ADC manufacturing and stability, particularly for highly loaded or hydrophobic payloads. A thorough understanding of its properties and the application of robust analytical methods, as detailed in this guide, are essential for the successful development of ADCs incorporating the VA linker.

References

- 1. A Two-Step Immunocapture Assay for ADCs Characterization - Creative Biolabs [creative-biolabs.com]

- 2. pharmiweb.com [pharmiweb.com]

- 3. Development and Properties of Valine-Alanine based Antibody-Drug Conjugates with Monomethyl Auristatin E as the Potent Payload - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Intracellular trafficking of new anticancer therapeutics: antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Copper-Free Click Chemistry in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Introduction: A New Era of Bioconjugation

Copper-free click chemistry has emerged as a revolutionary tool in bioconjugation, offering a powerful method for covalently linking molecules with high specificity and efficiency within complex biological systems. This guide provides a comprehensive overview of the core principles, key reagents, and detailed experimental protocols of copper-free click chemistry, with a particular focus on its application in drug development and life sciences research.

The advent of "click chemistry," a concept introduced by K.B. Sharpless, defined a set of reactions that are high-yielding, wide in scope, and create byproducts that are easily removed. The most prominent of these, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), while highly efficient, suffers from a significant drawback for in vivo applications: the cytotoxicity of the copper catalyst. This limitation spurred the development of copper-free alternatives, most notably the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). SPAAC utilizes the inherent ring strain of cyclooctyne derivatives to drive the reaction with azides, obviating the need for a toxic metal catalyst and paving the way for seamless bioconjugation in living systems.[1][2]

Core Principles: The Power of Strain

The cornerstone of copper-free click chemistry is the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This reaction is a [3+2] cycloaddition between a cyclooctyne and an azide, which forms a stable triazole linkage.[2] The driving force of the reaction is the high ring strain of the cyclooctyne, which is released upon the formation of the more stable triazole ring. This significant release of energy lowers the activation energy of the reaction, allowing it to proceed rapidly at physiological temperatures and pH without the need for a catalyst.[2][3]

The azide and cyclooctyne functional groups are bioorthogonal, meaning they are chemically inert to the vast majority of biological molecules and will not interfere with native cellular processes. This exquisite selectivity ensures that the ligation occurs exclusively between the intended reaction partners, enabling precise and targeted labeling of biomolecules in their native environment.

Key Reagents: A Toolkit for Bioconjugation

The versatility of copper-free click chemistry stems from the wide array of available azide and cyclooctyne reagents.

Cyclooctynes: The reactivity of the SPAAC reaction is primarily dictated by the structure of the cyclooctyne. A variety of cyclooctynes have been developed, each with unique properties regarding reactivity, stability, and hydrophilicity.

-

Dibenzocyclooctynes (DBCO or ADIBO): Among the most popular and reactive cyclooctynes, DBCO derivatives are widely used due to their high reaction rates and stability.

-

Bicyclo[6.1.0]nonyne (BCN): BCN is a smaller and more hydrophilic cyclooctyne compared to DBCO, which can be advantageous when minimal perturbation of the target biomolecule is desired.

-

Difluorinated Cyclooctynes (DIFO): The fluorine atoms in DIFO reagents increase the ring strain and enhance the reactivity of the alkyne.

-

Other Cyclooctynes: A range of other cyclooctynes, including monofluorinated cyclooctynes (MOFO) and biarylazacyclooctynones (BARAC), have also been developed with varying kinetic properties.

Azides: Azides are small, stable, and relatively easy to introduce into biomolecules. They can be incorporated into proteins, nucleic acids, glycans, and lipids using various chemical and metabolic labeling strategies. Common azide-containing building blocks include azido-amino acids, azido-sugars, and azide-modified nucleosides.

Quantitative Data: Comparing Cyclooctyne Reactivity

The efficiency of a SPAAC reaction is quantified by its second-order rate constant (k₂). A higher k₂ value indicates a faster reaction, which is crucial for applications involving low concentrations of reactants or the need to capture dynamic processes. The following table summarizes the second-order rate constants for the reaction of various cyclooctynes with benzyl azide, a common model azide.

| Cyclooctyne | Abbreviation | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Key Features |

| Dibenzocyclooctyne | DBCO/ADIBO | ~0.3 - 0.9 | High reactivity, good stability, widely used. |

| Bicyclo[6.1.0]nonyne | BCN | ~0.012 - 0.15 | Smaller, more hydrophilic, moderately reactive. |

| Difluorinated Cyclooctyne | DIFO | ~0.5 | High reactivity due to fluorine substitution. |

| Monofluorinated Cyclooctyne | MOFO | Slower than DIFO | Less reactive than DIFO. |

| Biarylazacyclooctynone | BARAC | >1.0 | Among the most reactive cyclooctynes, but can be less stable. |

| Tetramethylthioheptyne | TMTH | High | Highly reactive but can be unstable. |

Note: Rate constants can vary depending on the specific azide, solvent, and temperature.

Visualizing the Process: Diagrams of Key Concepts

To better illustrate the core concepts of copper-free click chemistry, the following diagrams have been generated using the DOT language.

Experimental Protocols: A Practical Guide

The following are detailed methodologies for key bioconjugation experiments using copper-free click chemistry.

Protocol 1: Labeling of an Azide-Modified Protein with a DBCO-Functionalized Probe

This protocol describes the general procedure for labeling a protein containing an azide group with a probe functionalized with a DBCO moiety.

Materials:

-

Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4). Avoid buffers containing sodium azide.

-

DBCO-functionalized probe (e.g., DBCO-fluorophore, DBCO-biotin) dissolved in a compatible solvent (e.g., DMSO).

-

Purification system (e.g., size-exclusion chromatography, dialysis).

Procedure:

-

Reagent Preparation:

-

Dissolve the azide-modified protein in the reaction buffer to a final concentration of 1-10 mg/mL.

-

Prepare a stock solution of the DBCO-functionalized probe in DMSO (e.g., 10 mM).

-

-

SPAAC Reaction:

-

Add the DBCO-probe stock solution to the protein solution. A 5- to 20-fold molar excess of the DBCO-probe over the protein is typically used. The final concentration of DMSO in the reaction mixture should ideally be below 10% to avoid protein denaturation.

-

Incubate the reaction mixture at room temperature or 37°C for 1-4 hours. Reaction times may need to be optimized depending on the reactivity of the specific cyclooctyne and the concentration of the reactants.

-

-

Purification:

-

Remove the unreacted DBCO-probe and byproducts by size-exclusion chromatography, dialysis, or spin filtration.

-

-

Analysis:

-

Confirm the successful conjugation and determine the degree of labeling using appropriate analytical techniques such as SDS-PAGE (for fluorescently labeled proteins), mass spectrometry, or a biotin quantification assay (for biotinylated proteins).

-

Protocol 2: Live-Cell Imaging of Metabolically Labeled Glycans

This protocol outlines the metabolic incorporation of an azide-containing sugar into cellular glycans, followed by fluorescent labeling via SPAAC for imaging.

Materials:

-

Mammalian cells cultured on glass-bottom dishes.

-

Cell culture medium.

-

Peracetylated N-azidoacetylmannosamine (Ac₄ManNAz).

-

DBCO-conjugated fluorophore (e.g., DBCO-Alexa Fluor 488).

-

Phosphate-buffered saline (PBS).

-

Fluorescence microscope.

Procedure:

-

Metabolic Labeling:

-

Prepare a stock solution of Ac₄ManNAz in DMSO.

-

Add Ac₄ManNAz to the cell culture medium to a final concentration of 25-50 µM.

-

Replace the existing medium with the Ac₄ManNAz-containing medium and incubate the cells for 24-48 hours at 37°C and 5% CO₂.

-

-

SPAAC Reaction:

-

Prepare a stock solution of the DBCO-fluorophore in DMSO.

-

Dilute the DBCO-fluorophore in pre-warmed culture medium to a final concentration of 10-50 µM.

-

Wash the cells twice with warm PBS.

-

Add the DBCO-fluorophore solution to the cells and incubate for 15-60 minutes at 37°C, protected from light.

-

-

Washing and Imaging:

-

Wash the cells three times with warm PBS to remove unreacted fluorophore.

-

Add fresh pre-warmed culture medium or imaging buffer to the cells.

-

Image the cells using a fluorescence microscope with the appropriate filter sets.

-

Protocol 3: Synthesis of an Antibody-Drug Conjugate (ADC)

This protocol provides a general method for the synthesis of an ADC using an azide-modified antibody and a DBCO-functionalized drug.

Materials:

-

Azide-functionalized antibody in PBS, pH 7.4.

-

DBCO-functionalized drug-linker dissolved in DMSO.

-

Desalting column.

-

Protein concentrator.

Procedure:

-

Reaction Setup:

-

To the azide-conjugated antibody solution, add the DBCO-drug linker stock solution. A typical molar ratio of drug-linker to antibody is between 5:1 and 10:1. The final DMSO concentration should be kept low (e.g., 5-10%).

-

-

Incubation:

-

Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight.

-

-

Purification:

-

Remove excess, unreacted drug-linker using a desalting column equilibrated with PBS.

-

Concentrate the purified ADC using a protein concentrator with an appropriate molecular weight cutoff.

-

-

Characterization:

-

Determine the drug-to-antibody ratio (DAR) using techniques such as hydrophobic interaction chromatography (HIC) or mass spectrometry.

-

Assess the purity and aggregation of the ADC by size-exclusion chromatography (SEC).

-

Conclusion: The Future of Bioconjugation

Copper-free click chemistry, particularly SPAAC, has revolutionized the field of bioconjugation. Its biocompatibility, high specificity, and favorable reaction kinetics have enabled researchers to probe and manipulate biological systems with unprecedented precision. From fundamental cell biology to the development of next-generation therapeutics like antibody-drug conjugates, the applications of copper-free click chemistry are vast and continue to expand. As new and more reactive bioorthogonal reagents are developed, this powerful chemical tool will undoubtedly play an increasingly important role in advancing our understanding of biology and improving human health.

References

A Technical Guide to the Solubility and Stability of DBCO-PEG4-VA-PBD

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility and stability of DBCO-PEG4-VA-PBD, a key reagent in the development of antibody-drug conjugates (ADCs). This document consolidates available data on its physicochemical properties, offers detailed experimental protocols for its characterization, and presents visual diagrams to illustrate its mechanism of action and analytical workflows.

Introduction

This compound is a complex molecule comprising a dibenzocyclooctyne (DBCO) group for copper-free click chemistry, a hydrophilic polyethylene glycol (PEG4) spacer, a cathepsin B-cleavable valine-alanine (VA) dipeptide linker, and a potent pyrrolobenzodiazepine (PBD) dimer cytotoxic payload.[1][2][3] The solubility and stability of this linker-drug conjugate are critical quality attributes that influence its handling, storage, conjugation efficiency, and the ultimate efficacy and safety of the resulting ADC.[][5] The PEG4 spacer is incorporated to enhance aqueous solubility, a crucial feature given the often hydrophobic nature of cytotoxic payloads like PBDs.

Solubility

The solubility of this compound is a crucial parameter for its effective use in conjugation reactions and formulation development. Poor solubility can lead to aggregation, precipitation, and difficulties in achieving the desired drug-to-antibody ratio (DAR).

Quantitative Solubility Data

Quantitative solubility data for this compound is primarily available for organic solvents, with dimethyl sulfoxide (DMSO) being the most commonly reported. The data from various suppliers is summarized in the table below. It is often noted that sonication may be required to achieve the reported solubility.

| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |

| DMSO | 120 | 83.88 | Ultrasonic assistance may be needed. Hygroscopic DMSO can significantly impact solubility; use of newly opened solvent is recommended. |

| DMSO | 95 | - | Ultrasonic assistance is mentioned. |

The molecular weight of this compound is approximately 1430.6 g/mol .

Experimental Protocol for Solubility Assessment

A standardized protocol for determining the solubility of an ADC linker-payload like this compound in a given solvent is outlined below.

Objective: To determine the maximum soluble concentration of this compound in a specific solvent.

Materials:

-

This compound

-

Anhydrous solvent of interest (e.g., DMSO, water, buffer)

-

Vortex mixer

-

Sonicator bath

-

Analytical balance

-

Microcentrifuge

-

High-performance liquid chromatography (HPLC) system with a UV detector

Procedure:

-

Prepare a supersaturated stock solution of this compound in the chosen solvent.

-

Equilibrate the solution at a controlled temperature (e.g., 25°C) for a sufficient period (e.g., 24 hours) with continuous agitation to ensure equilibrium is reached.

-

Centrifuge the solution at high speed to pellet any undissolved solid.

-

Carefully collect a known volume of the supernatant.

-

Dilute the supernatant with a suitable solvent to a concentration within the linear range of the HPLC method.

-

Quantify the concentration of this compound in the diluted sample using a validated HPLC method with a standard curve.

-

Calculate the original concentration in the supernatant to determine the solubility.

Stability

The stability of this compound is multifaceted, involving the chemical integrity of the DBCO group, the PEG spacer, the cleavable Val-Ala linker, and the PBD payload under various conditions.

Storage and Handling Recommendations

Proper storage is essential to maintain the integrity of this compound. The following table summarizes the recommended storage conditions from supplier datasheets.

| Form | Storage Temperature | Duration | Notes |

| Solid (Powder) | -20°C | 3 years | - |

| In Solvent | -80°C | 6 months | Stored under nitrogen. |

| In Solvent | -80°C | 1 year | - |

It is generally advised to prepare solutions fresh and, if storage is necessary, to do so in aliquots to avoid repeated freeze-thaw cycles.

Chemical Stability

The overall stability of an ADC is influenced by the physicochemical properties of its components. The conjugation of hydrophobic drugs can impact the degradation profile of the parent antibody.

Valine-Alanine (VA) Linker Stability:

The Val-Ala dipeptide is designed to be stable in systemic circulation but susceptible to enzymatic cleavage by proteases like cathepsin B, which are abundant in the lysosomal compartments of tumor cells.

-

Enzymatic Cleavage: The Val-Ala linker is effectively cleaved by cathepsin B. Some studies suggest its cleavage rate by isolated cathepsin B is approximately 50% of that of the more common Val-Cit linker. However, this can be advantageous in reducing the hydrophobicity of the ADC, potentially preventing aggregation. In mouse serum, the Val-Ala dipeptide has been shown to be susceptible to enzymatic cleavage, leading to drug loss. This highlights a potential species-specific difference in stability that is important for preclinical evaluation.

-

Plasma Stability: While designed for intracellular cleavage, some peptide linkers can exhibit instability in plasma. For instance, the Val-Cit linker is known to be less stable in rodent plasma compared to human plasma due to the activity of carboxylesterase 1C (Ces1C). Although less data is available specifically for Val-Ala in this context, it is a critical parameter to assess during ADC development.

DBCO Group Stability:

The DBCO group is essential for the "click chemistry" conjugation to an azide-modified antibody.

-

General Stability: The DBCO group is thermally stable and highly specific for reaction with azides, allowing for rapid conjugation under mild, copper-free conditions.

-

Long-Term Reactivity: The reactivity of DBCO-modified molecules can decrease over time. One study on a DBCO-modified IgG noted a 3-5% loss of reactivity towards azides after 4 weeks of storage at 4°C or -20°C. It is also recommended to avoid azide- and thiol-containing buffers during long-term storage of DBCO-functionalized molecules. The hydrophobicity of the DBCO linker can also contribute to ADC aggregation.

Experimental Protocols for Stability Assessment

In Vitro Plasma Stability Assay:

This protocol provides a general method for evaluating the stability of the linker-drug in plasma.

Objective: To determine the rate of degradation or cleavage of this compound when incubated in plasma.

Materials:

-

This compound (or the corresponding ADC)

-

Human, rat, or mouse plasma

-

Phosphate-buffered saline (PBS)

-

Incubator at 37°C

-

Quenching solution (e.g., acetonitrile with an internal standard)

-

LC-MS/MS system

Procedure:

-

Incubate the test compound (this compound or ADC) in plasma at 37°C.

-

At various time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the plasma sample.

-

Immediately stop the reaction by adding a cold quenching solution, which also serves to precipitate plasma proteins.

-

Centrifuge the samples to pellet the precipitated proteins.

-

Analyze the supernatant by LC-MS/MS to quantify the amount of intact compound remaining and to identify any degradation products or released payload.

-

Calculate the half-life of the compound in plasma.

Cathepsin B Cleavage Assay:

This assay determines the susceptibility of the Val-Ala linker to enzymatic cleavage.

Objective: To quantify the rate of PBD payload release from this compound upon incubation with cathepsin B.

Materials:

-

This compound

-

Recombinant human cathepsin B

-

Assay buffer (e.g., 50 mM sodium acetate, 1 mM EDTA, pH 5.5)

-

Activation buffer (Assay buffer with fresh DTT, e.g., 2 mM)

-

Cathepsin B inhibitor (for negative control)

-

HPLC or LC-MS/MS system

Procedure:

-

Activate the cathepsin B by pre-incubating it in the activation buffer.

-

Initiate the cleavage reaction by adding the activated cathepsin B to a solution of this compound in the assay buffer.

-

Incubate the reaction at 37°C.

-

At designated time points, withdraw aliquots and stop the reaction (e.g., by adding a strong acid or a specific inhibitor).

-

Analyze the samples by HPLC or LC-MS/MS to quantify the amount of released PBD payload.

-

Determine the rate of cleavage from the time-course data.

Visualizations

To further elucidate the structure, mechanism, and analysis of this compound, the following diagrams are provided.

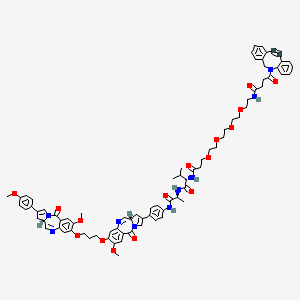

Caption: Chemical structure components of this compound.

Caption: ADC intracellular trafficking and payload release pathway.

Caption: General experimental workflow for stability analysis.

References

In-Depth Technical Guide on the Safety and Handling of DBCO-PEG4-Val-Ala-PBD

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling guidelines for DBCO-PEG4-Val-Ala-PBD, a key reagent in the development of antibody-drug conjugates (ADCs). Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this document compiles information from the SDS of structurally related compounds, scientific literature, and supplier product data sheets to establish a robust safety and handling protocol.

Introduction to DBCO-PEG4-Val-Ala-PBD

DBCO-PEG4-Val-Ala-PBD is a complex heterobifunctional molecule designed for the targeted delivery of cytotoxic payloads to cancer cells. It comprises three key components:

-

Dibenzocyclooctyne (DBCO): A reactive group that participates in copper-free "click chemistry" for covalent attachment to azide-modified antibodies.

-

PEG4 (Polyethylene Glycol): A four-unit polyethylene glycol spacer that enhances solubility and provides steric separation between the antibody and the payload.

-

Val-Ala-PBD (Valine-Alanine-Pyrrolobenzodiazepine): A cathepsin B-cleavable dipeptide linker (Val-Ala) attached to a highly potent pyrrolobenzodiazepine (PBD) dimer payload.

The PBD dimer component is a DNA-crosslinking agent, exhibiting exceptionally high cytotoxicity, which necessitates stringent safety and handling procedures.

Hazard Identification and Classification

While a specific SDS for DBCO-PEG4-Val-Ala-PBD is not publicly available, a safety assessment can be derived from its constituent parts. The primary hazards are associated with the PBD payload and the reactive DBCO group.

Based on the Safety Data Sheet for the structurally similar DBCO-PEG4-NHS ester, the following GHS hazard classifications are anticipated for the DBCO-PEG4 portion of the molecule:

| Hazard Class | Hazard Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |

| Specific target organ toxicity — single exposure | Category 3 | H335: May cause respiratory irritation |

The PBD dimer payload is a highly potent cytotoxic agent and should be handled as an extremely hazardous substance. PBD dimers are known to cause severe toxicities, including myelosuppression and pro-inflammatory responses.

Physicochemical and Toxicity Data

Quantitative data for DBCO-PEG4-Val-Ala-PBD is limited. The following tables summarize available information from supplier data sheets and literature on related compounds.

Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C₈₀H₈₇N₉O₁₆ | MedChemExpress[1] |

| Molecular Weight | 1430.6 g/mol | MedChemExpress[1] |

| Appearance | Solid | General knowledge |

| Solubility | Soluble in DMSO | MedChemExpress[1] |

| Storage Temperature | -20°C to -80°C | MedChemExpress, TargetMol[2][3] |

In Vitro Cytotoxicity of PBD Dimers:

| Cell Line | IC₅₀ (pM) | Source |

| Various Human Cancer Cell Lines | Low pM range | General scientific literature |

Mechanism of Action and Payload Release

The therapeutic action of an ADC constructed with DBCO-PEG4-Val-Ala-PBD relies on a multi-step process that culminates in the targeted release of the PBD payload within cancer cells.

Safe Handling and Personal Protective Equipment (PPE)

Due to the highly potent nature of the PBD payload, DBCO-PEG4-Val-Ala-PBD must be handled with extreme caution in a controlled laboratory environment, preferably within a dedicated containment facility for highly potent active pharmaceutical ingredients (HPAPIs).

Engineering Controls:

-

Work should be conducted in a certified chemical fume hood, biological safety cabinet, or glove box to prevent inhalation exposure.

-

Use of a closed system for transfers is highly recommended.

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles and a face shield are mandatory.

-

Hand Protection: Double-gloving with chemically resistant gloves (e.g., nitrile) is required. Change gloves frequently and immediately if contaminated.

-

Body Protection: A disposable, solid-front protective lab coat or gown with tight cuffs is essential. Consider a disposable suit for larger quantities or when there is a risk of splashing.

-

Respiratory Protection: A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used, especially when handling the powder form or if engineering controls are not sufficient.

Experimental Protocols

The following are generalized protocols for the preparation and use of DBCO-PEG4-Val-Ala-PBD in antibody conjugation. Researchers must adapt these protocols to their specific experimental conditions and perform a thorough risk assessment before beginning any work.

Preparation of Stock Solution:

-

Allow the vial of DBCO-PEG4-Val-Ala-PBD to equilibrate to room temperature before opening to prevent moisture condensation.

-

Working within a certified chemical fume hood or glove box, carefully weigh the required amount of the compound.

-

Dissolve the solid in anhydrous dimethyl sulfoxide (DMSO) to a desired stock concentration (e.g., 10 mM). Use sonication if necessary to ensure complete dissolution.

-

Store the stock solution at -80°C in small aliquots to avoid repeated freeze-thaw cycles.

General Antibody Conjugation Protocol (Strain-Promoted Alkyne-Azide Cycloaddition - SPAAC):

This protocol assumes the antibody has been pre-functionalized with an azide group.

-

Antibody Preparation: Prepare a solution of the azide-modified antibody in a suitable buffer (e.g., PBS, pH 7.4) at a concentration of 2-5 mg/mL. Ensure the buffer does not contain any azide salts.

-

Conjugation Reaction: Add the DBCO-PEG4-Val-Ala-PBD stock solution to the antibody solution. A molar excess of the DBCO-linker conjugate (typically 3-5 fold) is recommended. The final concentration of DMSO in the reaction mixture should be kept below 10% to prevent antibody denaturation.

-

Incubation: Incubate the reaction mixture at 4°C for 12-24 hours or at room temperature for 4-8 hours with gentle mixing.

-

Purification: Remove the unreacted DBCO-PEG4-Val-Ala-PBD and any aggregates by size-exclusion chromatography (SEC) or tangential flow filtration (TFF).

-

Characterization: Characterize the resulting ADC for drug-to-antibody ratio (DAR), purity, and aggregation using techniques such as hydrophobic interaction chromatography (HIC), mass spectrometry (MS), and size-exclusion chromatography (SEC).

Storage and Disposal

Storage:

-

Store the solid compound and DMSO stock solutions at -20°C for short-term storage and -80°C for long-term storage, protected from light and moisture. Vials should be tightly sealed.

Disposal:

-

All waste materials, including contaminated PPE, vials, and solutions, must be treated as hazardous waste.

-

Dispose of all waste in clearly labeled, sealed containers in accordance with local, state, and federal regulations for hazardous chemical waste.

-

Decontaminate all work surfaces and equipment with an appropriate solution (e.g., a solution of bleach followed by ethanol) after use.

Emergency Procedures

In Case of Inhalation:

-

Immediately move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

In Case of Skin Contact:

-

Immediately remove contaminated clothing.

-

Wash the affected area thoroughly with soap and water for at least 15 minutes. Seek immediate medical attention.

In Case of Eye Contact:

-

Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

In Case of Ingestion:

-

Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

This technical guide is intended to provide a framework for the safe handling of DBCO-PEG4-Val-Ala-PBD. It is imperative that all users consult with their institution's Environmental Health and Safety (EHS) department to ensure compliance with all applicable regulations and to perform a thorough risk assessment prior to any experimentation.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to PEGylation in Drug Delivery Systems

Introduction: The Role of PEGylation in Modern Therapeutics

PEGylation, the process of covalently attaching polyethylene glycol (PEG) chains to a molecule, is a cornerstone technology in drug delivery and biopharmaceutical development.[1] This modification is primarily employed to enhance the pharmacokinetic and pharmacodynamic properties of therapeutic agents, including proteins, peptides, nanoparticles, and small molecules.[2][3] The fundamental advantage of PEGylation lies in its ability to increase the hydrodynamic radius of the conjugated molecule, which in turn reduces renal clearance, prolongs circulation time, and shields the molecule from proteolytic degradation and the host's immune system.[2][4] This "stealth effect" improves drug stability, bioavailability, and therapeutic efficacy while often reducing dosing frequency. The U.S. Food and Drug Administration (FDA) has approved PEG as a vehicle in numerous pharmaceutical preparations, acknowledging its low toxicity and high biocompatibility.

However, the application of PEGylation is not without its challenges. A significant concern is the potential for reduced bioactivity if the PEG chain sterically hinders the active site of the therapeutic molecule. Furthermore, a growing body of evidence indicates that PEG itself can be immunogenic, leading to the production of anti-PEG antibodies (APAs). These antibodies can lead to the accelerated blood clearance (ABC) of PEGylated drugs and, in some cases, cause hypersensitivity reactions, potentially compromising both safety and efficacy. This guide provides a comprehensive technical overview of the applications of PEGylation, including its quantitative effects on pharmacokinetics, detailed experimental protocols, and a discussion of its underlying mechanisms and challenges.

Quantitative Impact of PEGylation on Drug Delivery

The modification of therapeutic agents with PEG leads to significant and quantifiable improvements in their pharmacokinetic profiles. These enhancements are primarily due to the increased size of the conjugate, which limits kidney filtration, and the hydrophilic shield that reduces opsonization and uptake by the mononuclear phagocyte system (MPS).

Data on Pharmacokinetic Parameters

The tables below summarize the quantitative impact of PEGylation on key pharmacokinetic parameters for several drug formulations, comparing the PEGylated version to the conventional, non-PEGylated drug.

Table 1: Pharmacokinetic Profile of PEGylated vs. Non-Liposomal Doxorubicin

| Parameter | Non-Liposomal Doxorubicin | PEGylated Liposomal Doxorubicin (PLD) | Fold Change | Source(s) |

| Plasma AUC | ~1x | ~300-1500x | ↑ 300-1500 | |

| Clearance | ~1x | Drastically Reduced (~250x lower) | ↓ 250 | |

| Volume of Distribution (Vd) | ~1x | Drastically Reduced (~60x lower) | ↓ 60 | |

| Elimination Half-life (t½) | Short | 30-90 hours (second phase) | ↑ | |

| Tumor Drug Exposure (AUC) | ~1x | ~20x | ↑ 20 |

Table 2: Pharmacokinetic and Toxicity Profile of PEGylated Liposomal Daunorubicin

| Parameter | Free Daunorubicin | PEGylated Liposomal Daunorubicin | Fold Change | Source(s) |

| Clearance Rate | Fast | Slower | ↓ | |

| Area Under Curve (AUC) | Lower | Elevated | ↑ | |

| Half-lives | Shorter | Increased | ↑ | |

| Cardiac Accumulation | Higher | Lower | ↓ | |

| Half Lethal Dose (LD50) | 5.45 mg/kg | 29.35 mg/kg | ↑ 5.4 |

Experimental Protocols for PEGylation and Characterization

Precise control over the PEGylation reaction and thorough characterization of the resulting conjugate are critical for developing safe and effective therapeutics. The most common strategy involves the reaction of an activated PEG derivative with specific functional groups on the drug or carrier molecule.

Protocol for Amine-Reactive PEGylation using NHS Esters

This protocol describes a widely used method for PEGylating proteins via primary amines found on lysine residues and the N-terminus, using an N-hydroxysuccinimide (NHS) ester-activated PEG.

Objective: To covalently conjugate a PEG-NHS ester to a protein in a controlled manner.

Materials:

-

Protein to be PEGylated

-

PEG-NHS Ester (e.g., mPEG-NHS, Y-NHS-40K)

-

Amine-free buffer: 0.1 M Phosphate-Buffered Saline (PBS), pH 7.4

-

Anhydrous organic solvent: Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)

-

Quenching buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine

-

Desalting columns or dialysis cassettes for purification

Procedure:

-

Buffer Exchange: Ensure the protein sample is in an amine-free buffer (e.g., PBS). Buffers containing primary amines like Tris or glycine must be avoided as they will compete in the reaction. If necessary, perform dialysis or use a desalting column to exchange the buffer.

-

Reagent Preparation:

-

Allow the vial of PEG-NHS ester to equilibrate to room temperature before opening to prevent moisture condensation, as the NHS ester is moisture-sensitive.

-

Immediately before use, dissolve the PEG-NHS ester in a small amount of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mM). Do not prepare stock solutions for long-term storage, as the NHS ester readily hydrolyzes.

-

-

PEGylation Reaction:

-

Prepare the protein solution to a concentration of 1-10 mg/mL in the reaction buffer.

-

Calculate the required volume of the PEG-NHS ester solution. A 20-fold molar excess of PEG reagent to protein is a common starting point for labeling IgG antibodies. The optimal ratio must be determined empirically for each specific protein to achieve the desired degree of PEGylation.

-

Add the calculated volume of the PEG-NHS ester solution to the protein solution while gently stirring. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.

-

-

Incubation: Incubate the reaction mixture. Typical conditions are 2 hours on ice or 30-60 minutes at room temperature.

-

Quenching: Stop the reaction by adding the quenching buffer. The primary amines in the buffer will react with and consume any excess PEG-NHS ester.

-

Purification: Remove unreacted PEG reagent and byproducts from the PEGylated protein conjugate using size-exclusion chromatography (SEC), dialysis, or gel filtration.

-

Storage: Store the purified PEGylated protein under conditions optimal for the unmodified protein.

Protocols for Characterization of PEGylated Products

Analysis of the final product is crucial to determine the degree of PEGylation, identify conjugation sites, and assess purity and heterogeneity.

1. Size-Exclusion Chromatography (SEC):

-

Principle: Separates molecules based on their hydrodynamic radius. PEGylation increases the size of a protein, resulting in an earlier elution time compared to the unmodified protein.

-

Methodology:

-

An HPLC system equipped with an SEC column is used.

-

The mobile phase is typically an aqueous buffer (e.g., 10 mM ammonium acetate).

-

Detection can be performed using UV absorbance at 280 nm for the protein and a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) for the PEG component, which lacks a strong chromophore.

-

The chromatogram will show distinct peaks for the PEGylated conjugate, the unreacted protein, and any free PEG reagent, allowing for quantification of reaction efficiency.

-

2. LC-MS for Mass Confirmation and Heterogeneity:

-

Principle: Liquid chromatography separates the components of the mixture, which are then ionized and analyzed by a mass spectrometer to determine their molecular weights. This is challenging for PEGylated proteins due to the heterogeneity of PEG polymers and the generation of complex charge state envelopes.

-

Methodology:

-

An LC-MS system, often using a reversed-phase column, is employed.

-

Post-Column Addition of a Charge-Stripping Agent: To simplify the complex mass spectra, a charge-stripping agent like triethylamine (TEA) can be added to the eluent post-column via a T-junction before it enters the mass spectrometer. This collapses the multiple charge states into a simpler spectrum, aiding in data interpretation and deconvolution to determine the average mass and distribution of PEGylated species.

-

Tandem MS (LC-MS/MS) combined with in-source fragmentation can be used to elucidate the specific sites of PEGylation on the protein.

-

Visualizing PEGylation Mechanisms and Workflows

Diagrams created using the DOT language help visualize the complex processes and relationships involved in PEGylation technology.

Workflow for Protein PEGylation and Analysis

The following diagram outlines the general experimental workflow from the initial reaction to the final characterization of a PEGylated protein.

Logical Flow of PEGylation's Pharmacokinetic Benefits

This diagram illustrates the cause-and-effect relationships that explain how PEGylation enhances a drug's performance in the body.

Cellular Uptake Pathways of Nanoparticles

PEGylation significantly influences how nanocarriers interact with and enter cells. Studies show that PEGylated nanoparticles often utilize different endocytic pathways compared to their non-PEGylated counterparts.

References

An In-Depth Technical Guide to Dbco-peg4-VA-pbd for Advanced Antibody-Drug Conjugate Research

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the pyrrolobenzodiazepine (PBD) dimer-containing linker, Dbco-peg4-VA-pbd, a critical component in the development of next-generation antibody-drug conjugates (ADCs). This document details its mechanism of action, provides key technical data from various suppliers, outlines experimental protocols for its use, and presents a visual representation of the cellular pathways it impacts.

Introduction to this compound

This compound is a sophisticated drug-linker conjugate designed for the targeted delivery of a potent cytotoxic PBD dimer payload to cancer cells.[1][] It comprises three key functional components:

-

Dibenzocyclooctyne (Dbco): A cyclooctyne moiety that enables covalent conjugation to azide-modified antibodies via a copper-free, strain-promoted alkyne-azide cycloaddition (SPAAC) reaction. This "click chemistry" approach allows for precise, site-specific antibody modification.[1][]

-

Polyethylene glycol (PEG4): A short polyethylene glycol spacer that enhances the solubility and stability of the drug-linker, contributing to improved pharmacokinetic properties of the resulting ADC.[]

-

Valine-Alanine (VA) Linker: A dipeptide linker that is specifically designed to be cleaved by lysosomal proteases, such as cathepsin B, which are often upregulated in the tumor microenvironment. This ensures the targeted release of the cytotoxic payload within the cancer cell.

-

Pyrrolobenzodiazepine (PBD) Dimer: A highly potent DNA-crosslinking agent that binds to the minor groove of DNA, inducing cell cycle arrest and apoptosis.

The rational design of this drug-linker conjugate allows for the creation of stable and potent ADCs with a wide therapeutic window.

Supplier and Purchasing Information

A variety of life science suppliers offer this compound for research purposes. The following table summarizes key purchasing and technical information from several prominent vendors. Please note that pricing is subject to change and should be confirmed with the respective supplier.

| Supplier | Catalog Number | Purity | Molecular Weight ( g/mol ) | CAS Number | Storage Conditions |

| BOC Sciences | BADC-00755 | Information not readily available | 1430.62 | 2241644-09-5 | -20°C |

| TargetMol | T17801 | >98% | 1430.6 | 2241644-09-5 | Powder: -20°C for 3 years; In solvent: -80°C for 1 year |

| MedchemExpress | HY-133433 | 99.68% | 1430.6 | 2241644-09-5 | -80°C, stored under nitrogen |

| BioCat | T17801-500mg-TM | Information not readily available | 1430.6 | Not specified | Shipped on blue ice |

| Immunomart | HY-133433 | 95.25% | 1430.60 | 2241644-09-5 | -80°C, stored under nitrogen |

| Creative Biolabs | ADC-S-084 | >95% | 1430 | Not readily available | Information not readily available |

| Fisher Scientific | 17963670 (Medchem Express) | Information not readily available | Not specified | Not specified | Not specified |

Solubility:

| Supplier | Solvent | Solubility |

| MedchemExpress | DMSO | 120 mg/mL (83.88 mM; requires ultrasonic treatment) |

| Immunomart | DMSO | 95 mg/mL (ultrasonic) |

Mechanism of Action and Signaling Pathway

The efficacy of an ADC constructed with this compound is contingent on a series of well-orchestrated molecular events, beginning with antigen recognition and culminating in tumor cell death.

Experimental Workflow for ADC Activity

The following diagram illustrates the general workflow of an ADC utilizing this compound, from administration to cellular effect.

Caption: Workflow of ADC action from administration to apoptosis.

PBD Dimer-Induced DNA Damage Response

Upon release, the PBD dimer payload translocates to the nucleus and binds to the minor groove of DNA, forming covalent interstrand cross-links. This triggers a robust DNA damage response (DDR) pathway, ultimately leading to programmed cell death.

Caption: PBD dimer-induced DNA damage response pathway.

Experimental Protocols

The following protocols provide a general framework for the conjugation of this compound to an azide-modified antibody and for the subsequent in vitro evaluation of the resulting ADC.

Protocol for ADC Conjugation via Copper-Free Click Chemistry

This protocol outlines the steps for conjugating this compound to an antibody that has been pre-functionalized with azide groups.

Materials:

-

Azide-modified monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

-

This compound

-

Anhydrous, amine-free dimethyl sulfoxide (DMSO)

-

Reaction buffer (e.g., PBS, pH 7.4)

-

Desalting columns or dialysis cassettes (10 kDa MWCO)

Procedure:

-

Prepare this compound Stock Solution: Dissolve this compound in anhydrous DMSO to a final concentration of 10 mM.

-

Antibody Preparation: Ensure the azide-modified antibody is in the appropriate reaction buffer at a concentration of 1-10 mg/mL.

-

Conjugation Reaction:

-

Add a 5- to 20-fold molar excess of the this compound stock solution to the antibody solution. The final concentration of DMSO in the reaction mixture should be kept below 10% (v/v) to maintain antibody integrity.

-

Gently mix the reaction and incubate at room temperature for 4-12 hours or at 4°C overnight.

-

-

Purification:

-

Remove the unreacted this compound and DMSO by dialysis against PBS at 4°C with multiple buffer changes or by using a desalting column equilibrated with PBS.

-

-

Characterization:

-

Determine the protein concentration of the purified ADC using a standard protein assay (e.g., BCA assay).

-

Determine the drug-to-antibody ratio (DAR) using techniques such as UV-Vis spectroscopy, hydrophobic interaction chromatography (HIC), or mass spectrometry.

-

Protocol for In Vitro Cytotoxicity Assay

This protocol describes a method to evaluate the potency of the generated ADC in killing cancer cells that express the target antigen.

Materials:

-

Target antigen-positive and antigen-negative cancer cell lines

-

Complete cell culture medium

-

ADC construct

-

Unconjugated antibody (as a control)

-

Free this compound (as a control)

-

96-well cell culture plates

-

Cell viability reagent (e.g., MTT, XTT, or a commercial luminescent assay kit)

-

Plate reader

Procedure:

-

Cell Seeding:

-

Harvest and count the cells.

-

Seed the cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells per well) in 100 µL of complete medium.

-

Incubate the plates overnight to allow the cells to attach.

-

-

ADC Treatment:

-

Prepare serial dilutions of the ADC, unconjugated antibody, and free drug-linker in complete medium.

-

Remove the medium from the wells and add 100 µL of the various concentrations of the test articles. Include untreated wells as a negative control.

-

-

Incubation: Incubate the plates for 72-120 hours at 37°C in a humidified CO2 incubator.

-

Cell Viability Assessment:

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time.

-

Measure the absorbance or luminescence using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the untreated control.

-

Plot the dose-response curves and determine the IC50 values (the concentration of drug that inhibits cell growth by 50%) using a suitable software package.

-

Conclusion

This compound represents a powerful and versatile tool for the construction of highly potent and specific antibody-drug conjugates. Its well-defined components allow for controlled conjugation, enhanced stability, and targeted payload release, making it an attractive option for researchers and drug developers in the field of oncology. The information and protocols provided in this guide are intended to serve as a valuable resource for the successful implementation of this technology in preclinical ADC research.

References

Methodological & Application

Application Notes and Protocols for the Conjugation of Dbco-peg4-VA-PBD to Azide-Modified Antibodies

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for the conjugation of a Dbco-peg4-VA-PBD payload to an azide-modified monoclonal antibody (mAb). This process is a critical step in the development of Antibody-Drug Conjugates (ADCs), which are a promising class of targeted cancer therapeutics.[] The technology described here utilizes a highly efficient and bioorthogonal copper-free "click chemistry" reaction, specifically the strain-promoted alkyne-azide cycloaddition (SPAAC), to covalently link the cytotoxic drug payload to the antibody.[2][3]

The this compound construct is a potent ADC payload composed of:

-

Dibenzocyclooctyne (DBCO): An alkyne group that enables the copper-free click chemistry reaction with an azide-modified antibody.[2][3]

-

PEG4: A polyethylene glycol spacer that enhances solubility and provides flexibility.

-

VA (Valine-Alanine): A dipeptide linker that is cleavable by lysosomal proteases, such as cathepsin B, which are prevalent in the intracellular environment of tumor cells. This ensures the targeted release of the cytotoxic payload within the cancer cells.

-

PBD (Pyrrolobenzodiazepine): A highly potent DNA-crosslinking agent that induces cell death upon release.

The azide-modified antibody provides a specific site for the conjugation reaction, allowing for the generation of a homogeneous ADC with a controlled drug-to-antibody ratio (DAR). This site-specific conjugation is often achieved through glycan remodeling or the introduction of unnatural amino acids. The SPAAC reaction is highly specific, rapid, and can be performed under mild, aqueous conditions, which helps to preserve the integrity and function of the antibody.

Experimental Workflow

Caption: Experimental workflow for the conjugation of this compound to an azide-modified antibody.

Materials and Reagents

| Material/Reagent | Recommended Specifications |

| Azide-Modified Antibody | Pre-modified monoclonal antibody |

| This compound | High purity grade |

| Reaction Buffer | Phosphate Buffered Saline (PBS), pH 7.4 |

| Organic Solvent | Anhydrous Dimethyl Sulfoxide (DMSO) |

| Purification System | Size Exclusion Chromatography (SEC) column |

| Analytical Instruments | UV-Vis Spectrophotometer, SDS-PAGE system, HPLC system |

| General Lab Supplies | Centrifugal filter units, sterile tubes, pipettes |

Experimental Protocols

Preparation of Reagents

a. Azide-Modified Antibody:

-

If your antibody is not already azide-modified, you will first need to introduce azide groups. This can be done through various methods, such as reacting lysine residues with an NHS-ester-azide reagent or through enzymatic modification of glycans.

-

Ensure the azide-modified antibody is in a suitable buffer, such as PBS at pH 7.4. Avoid buffers containing sodium azide, as it will react with the DBCO group.

-

Adjust the antibody concentration to 1-5 mg/mL.

b. This compound Stock Solution:

-

Prepare a 10 mM stock solution of this compound in anhydrous DMSO. This should be done immediately before use.

Conjugation Reaction

a. Reaction Setup:

-

In a sterile microcentrifuge tube, add the azide-modified antibody solution.

-

Add the this compound stock solution to the antibody solution. A molar excess of 1.5 to 3-fold of the this compound payload to the antibody is recommended as a starting point. The final DMSO concentration in the reaction mixture should be kept below 10% to prevent antibody denaturation.

b. Incubation:

-

Incubate the reaction mixture at room temperature for 2-12 hours or overnight at 4°C with gentle mixing. The optimal reaction time may need to be determined empirically.

| Parameter | Recommended Condition |

| Reaction Temperature | 4°C or Room Temperature |

| Reaction Time | 2-12 hours (RT) or Overnight (4°C) |

| Molar Ratio (Payload:Ab) | 1.5:1 to 3:1 |

| Final DMSO Concentration | <10% |

Purification of the Antibody-Drug Conjugate (ADC)

-

Following the incubation period, purify the ADC from unreacted this compound and any potential aggregates using a desalting column or a size exclusion chromatography (SEC) system.

-

The purification should be performed using a suitable buffer, such as PBS at pH 7.4.

Characterization of the ADC

a. Drug-to-Antibody Ratio (DAR) Determination:

-

The average number of PBD molecules conjugated to each antibody can be determined using UV-Vis spectrophotometry.

-

Measure the absorbance of the purified ADC at 280 nm (for the antibody) and at the characteristic absorbance wavelength of the PBD payload.

-

The DAR can be calculated using the Beer-Lambert law, taking into account the extinction coefficients of the antibody and the PBD at these wavelengths.

b. Purity and Aggregation Analysis:

-

Analyze the purity of the ADC and the presence of any aggregates using SDS-PAGE and size exclusion chromatography (SEC-HPLC).

-

On an SDS-PAGE gel, the conjugated antibody will show a higher molecular weight compared to the unconjugated antibody.

-

SEC-HPLC can be used to quantify the percentage of monomeric ADC and detect the presence of high molecular weight aggregates.

c. In Vitro Cytotoxicity Assay:

-

The biological activity of the purified ADC should be assessed using an in vitro cytotoxicity assay on a relevant cancer cell line that expresses the target antigen for the antibody.

Signaling Pathway Diagram

Caption: Mechanism of action of a PBD-based Antibody-Drug Conjugate.

Conclusion

The protocol described provides a robust method for the site-specific conjugation of a this compound payload to an azide-modified antibody. The use of copper-free click chemistry ensures a highly efficient and specific conjugation reaction under mild conditions, preserving the biological activity of the antibody. Careful characterization of the resulting ADC is crucial to ensure its purity, homogeneity, and potency for downstream applications in drug development.

References

Application Notes: Step-by-Step Guide for ADC Synthesis using Dbco-peg4-VA-pbd

Audience: Researchers, scientists, and drug development professionals.

Introduction

Antibody-Drug Conjugates (ADCs) are a class of targeted therapeutics that combine the specificity of a monoclonal antibody (mAb) with the potent cell-killing activity of a cytotoxic agent.[1] This guide provides a detailed protocol for the synthesis, purification, and characterization of an ADC using the drug-linker conjugate Dbco-peg4-VA-pbd .

The this compound construct consists of four key components:

-

Dibenzocyclooctyne (DBCO): A reactive group for copper-free "click chemistry" (Strain-Promoted Alkyne-Azide Cycloaddition or SPAAC), enabling covalent conjugation to an azide-modified antibody.[2][3]

-

PEG4: A four-unit polyethylene glycol spacer that enhances the solubility and flexibility of the linker.[]

-

Valine-Alanine (VA): A dipeptide sequence that serves as a cleavable linker, specifically recognized and hydrolyzed by lysosomal proteases such as Cathepsin B, which are often overexpressed in tumor cells.[]

-

Pyrrolobenzodiazepine (PBD): A highly potent DNA-crosslinking agent that acts as the cytotoxic payload. PBD dimers bind to the minor groove of DNA and form covalent crosslinks, leading to cell cycle arrest and apoptosis.

This protocol outlines a site-specific conjugation strategy, which allows for the production of a more homogeneous ADC with a controlled drug-to-antibody ratio (DAR).

Mechanism of Action

The therapeutic action of the resulting ADC follows a multi-step process, beginning with systemic administration and culminating in targeted cell death.

-

Circulation and Targeting: The ADC circulates in the bloodstream, and the monoclonal antibody component specifically binds to a target antigen on the surface of cancer cells.

-

Internalization: Upon binding, the ADC-antigen complex is internalized by the cancer cell, typically through endocytosis.

-

Lysosomal Trafficking: The complex is trafficked to the lysosome, an acidic organelle containing various hydrolytic enzymes.

-

Payload Release: Inside the lysosome, proteases cleave the Val-Ala dipeptide linker, releasing the PBD payload into the cytoplasm.

-

DNA Crosslinking: The released PBD dimer translocates to the nucleus, where it binds to the minor groove of DNA and forms covalent interstrand crosslinks. This DNA damage disrupts essential cellular processes like replication and transcription, ultimately triggering apoptosis.

Caption: ADC mechanism: from tumor targeting to payload-induced apoptosis.

Experimental Protocols

This section provides a step-by-step guide for the synthesis, purification, and characterization of the ADC.

Protocol 1: Antibody Modification (Azide Installation)

To enable the click chemistry reaction, the antibody must first be functionalized with azide groups. This protocol describes a common method using an NHS-ester-azide reagent to modify lysine residues.

Materials:

-

Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

-

Azido-PEG4-NHS Ester

-

Dimethyl sulfoxide (DMSO)

-

Desalting columns (e.g., Zeba™ Spin Desalting Columns)

-

Reaction Buffer: Phosphate Buffered Saline (PBS), pH 8.0-8.5

Procedure:

-

Antibody Preparation: Prepare the mAb at a concentration of 5-10 mg/mL in the reaction buffer.

-

Reagent Preparation: Dissolve the Azido-PEG4-NHS Ester in DMSO to create a 10 mM stock solution.

-

Modification Reaction: Add a 10-fold molar excess of the Azido-PEG4-NHS Ester solution to the antibody solution.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.

-

Purification: Remove excess azide reagent and buffer-exchange the azide-modified antibody (mAb-N₃) into a conjugation-compatible buffer (e.g., PBS, pH 7.4) using a desalting column.

-

Quantification: Determine the concentration of the purified mAb-N₃ using a UV-Vis spectrophotometer at 280 nm.

Protocol 2: ADC Conjugation via SPAAC

This protocol describes the conjugation of the azide-modified antibody with the this compound drug-linker.

Materials:

-

Azide-modified antibody (mAb-N₃)

-

This compound (store at -80°C under nitrogen)

-

DMSO

-

Conjugation Buffer: PBS, pH 7.4

Procedure:

-

Drug-Linker Preparation: Allow the vial of this compound to warm to room temperature. Prepare a 5 mM stock solution in DMSO.

-

Conjugation Reaction: Add a 3- to 5-fold molar excess of the this compound solution to the mAb-N₃ solution. The final concentration of DMSO in the reaction should not exceed 10% (v/v) to prevent antibody denaturation.

-

Incubation: Incubate the reaction for 4-16 hours at room temperature or 37°C, protected from light. The reaction progress can be monitored using Hydrophobic Interaction Chromatography (HIC).

-

Quenching (Optional): The reaction can be quenched by adding an excess of an azide-containing small molecule to react with any remaining DBCO-linker.

Protocol 3: ADC Purification

Purification is critical to remove unconjugated drug-linker, residual reagents, and to separate ADC species with different DARs.

Materials:

-

Crude ADC reaction mixture

-

Purification Buffers for SEC and HIC

-

Size Exclusion Chromatography (SEC) system

-

Hydrophobic Interaction Chromatography (HIC) system

Procedure:

-

Removal of Unconjugated Drug-Linker: The first step is to remove the excess, highly hydrophobic this compound. This is typically achieved using Size Exclusion Chromatography (SEC) or dialysis.

-

Separation of DAR Species (HIC): HIC is used to separate unconjugated antibody (DAR 0) from drug-conjugated species (DAR 2, 4, etc.).

-

Mobile Phase A (High Salt): 1.5 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 7.0.

-

Mobile Phase B (Low Salt): 25 mM Sodium Phosphate, pH 7.0.

-

Equilibrate the HIC column with Mobile Phase A.

-

Load the crude ADC sample.

-

Elute the ADC species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B. Unconjugated antibody will elute first, followed by ADCs with increasing DAR values.

-

-

Buffer Exchange and Formulation: Pool the fractions containing the desired ADC species (e.g., DAR 2 or DAR 4). Perform a final buffer exchange into a suitable formulation buffer (e.g., PBS) and concentrate the ADC to the desired final concentration.

Protocol 4: ADC Characterization

The purified ADC must be characterized to ensure it meets quality specifications.

Methods:

-

Drug-to-Antibody Ratio (DAR) Analysis:

-

UV-Vis Spectrophotometry: This is a simple method to determine the average DAR. Measure the absorbance of the ADC at 280 nm (for the antibody) and at the absorbance maximum for the PBD payload (~330-340 nm). The DAR can be calculated using the Beer-Lambert law and the known extinction coefficients of the antibody and the drug.

-

Hydrophobic Interaction Chromatography (HIC): As used in purification, HIC can also provide the distribution of different DAR species. The weighted average DAR is calculated from the peak areas of the different species.

-

Mass Spectrometry (MS): LC-MS analysis of the intact or reduced ADC provides the most accurate DAR value and confirms the mass of the conjugated species.

-

-

Purity and Aggregation Analysis:

-

Size Exclusion Chromatography (SEC): SEC is used to determine the percentage of monomeric ADC and to quantify high molecular weight aggregates.

-

-

In Vitro Cytotoxicity Assay:

-

The potency of the ADC is evaluated using a cell-based cytotoxicity assay against antigen-positive and antigen-negative cell lines. Cells are incubated with serial dilutions of the ADC, and cell viability is measured after 72-96 hours. The IC₅₀ (the concentration of ADC that inhibits cell growth by 50%) is determined.

-

Data Presentation

The following tables summarize typical quantitative data obtained during ADC synthesis and characterization.

Table 1: ADC Conjugation and Purification Summary

| Parameter | Typical Result | Method |

|---|---|---|

| Conjugation Efficiency | > 90% | HIC / MS |

| Final Yield | 70 - 85% | UV 280 nm |

| Monomer Purity | > 98% | SEC |

| Residual Free Drug | < 1% | Reversed-Phase HPLC |

Table 2: ADC Characterization Data

| Parameter | Typical Result | Method |

|---|---|---|

| Average DAR | 1.8 - 2.0 or 3.6 - 4.0 | HIC / UV-Vis / MS |

| DAR 0 Species | < 5% | HIC |

| DAR 2 Species | > 90% (for DAR 2 target) | HIC |

| In Vitro Potency (IC₅₀) | Low pM to low nM | Cell Viability Assay |

Visualizations

Logical Diagram of the this compound Drug-Linker

This diagram illustrates the modular nature of the drug-linker and the site of enzymatic cleavage.

Caption: Modular components of the this compound linker.

Experimental Workflow for ADC Synthesis

This flowchart outlines the complete process from antibody to characterized ADC.

Caption: Workflow for ADC synthesis, purification, and characterization.

References

Application Notes and Protocols for Determining the Drug-to-Antibody Ratio of Dbco-peg4-VA-pbd ADCs

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) are a rapidly growing class of biotherapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic agent. The drug-to-antibody ratio (DAR) is a critical quality attribute (CQA) of an ADC, as it directly impacts its efficacy, safety, and pharmacokinetic profile. This document provides detailed application notes and protocols for the determination of the DAR for ADCs constructed using a Dbco-peg4-VA-pbd linker-payload system. This system comprises a pyrrolobenzodiazepine (PBD) dimer payload, a cleavable valine-alanine (VA) linker, a polyethylene glycol (PEG4) spacer, and a dibenzocyclooctyne (Dbco) group for conjugation to an azide-modified antibody via copper-free click chemistry.

Accurate DAR determination is essential throughout the ADC development process, from initial characterization to quality control of the final product. The methods described herein—Hydrophobic Interaction Chromatography (HIC), Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), and UV/Vis Spectroscopy—are commonly employed techniques for ADC analysis.

Mechanism of Action of PBD Dimer Payloads

The cytotoxic payload of the this compound system is a PBD dimer. PBD dimers exert their potent anti-tumor activity by cross-linking DNA.[1] Upon internalization of the ADC by a target cancer cell, the VA linker is cleaved by lysosomal proteases, releasing the PBD dimer. The PBD dimer then travels to the nucleus and binds to the minor groove of DNA, forming covalent interstrand cross-links.[1] This DNA damage activates the DNA damage response (DDR) pathway, leading to cell cycle arrest, and ultimately, apoptosis.[2]

PBD Dimer-Induced DNA Damage Response Pathway

The following diagram illustrates the signaling cascade initiated by PBD dimer-induced DNA damage.

Experimental Protocols for DAR Determination

The following sections provide detailed protocols for the three most common methods for DAR analysis of this compound ADCs.

Hydrophobic Interaction Chromatography (HIC)

HIC separates molecules based on their hydrophobicity. Since the PBD payload is hydrophobic, each conjugated drug molecule increases the overall hydrophobicity of the ADC. This allows for the separation of different drug-loaded species (e.g., DAR 0, 2, 4, 6, 8 for a typical cysteine-linked ADC). HIC is a non-denaturing technique, which is advantageous for analyzing the intact ADC.[3]

Materials:

-

ADC Sample: this compound ADC

-

Mobile Phase A (High Salt): 25 mM Tris-HCl, 1.5 M Ammonium Sulfate, pH 7.5

-

Mobile Phase B (Low Salt): 25 mM Tris-HCl, pH 7.5

-

HIC Column: TSKgel Butyl-NPR (4.6 x 35 mm, 2.5 µm) or similar

-